molecular formula C14H17N3O2 B5109859 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide

6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide

Cat. No. B5109859
M. Wt: 259.30 g/mol
InChI Key: CSJUFLYFWIITPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide, also known as SPP301, is a novel small molecule that has gained significant attention in the field of drug discovery and development. The compound is a nicotinamide adenine dinucleotide (NAD+) precursor, which plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and oxidative stress response.

Mechanism of Action

6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide acts as a NAD+ precursor, which can increase NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and oxidative stress response. By increasing NAD+ levels, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide can activate various cellular pathways that promote cell survival and repair. 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has also been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair. Inhibition of PARP can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to have various biochemical and physiological effects, including increasing NAD+ levels, activating cellular pathways that promote cell survival and repair, inhibiting PARP activity, and reducing inflammation. In cancer research, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. In neurodegenerative disorders, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to improve cognitive function and reduce inflammation. In metabolic disorders, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to improve glucose metabolism and reduce insulin resistance.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide is its ability to increase NAD+ levels in cells, which can activate various cellular pathways that promote cell survival and repair. 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has also been shown to inhibit PARP activity, which can sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide is its low solubility in water, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation and delivery of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide for clinical use.

Future Directions

There are several future directions for the research and development of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide. One direction is to optimize the formulation and delivery of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide for clinical use. Another direction is to investigate the potential therapeutic applications of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide in other diseases, such as cardiovascular diseases and autoimmune disorders. Further studies are also needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide.

Synthesis Methods

The synthesis of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 3,5-dimethyl-4-isoxazolecarboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with propylamine to form the desired product, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide. The overall yield of the synthesis process is approximately 25%.

Scientific Research Applications

6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. The compound has been shown to increase NAD+ levels in cells, which can activate various cellular pathways that promote cell survival and repair. In cancer research, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. In neurodegenerative disorders, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to improve cognitive function and reduce inflammation. In metabolic disorders, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to improve glucose metabolism and reduce insulin resistance.

properties

IUPAC Name

6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-7-15-14(18)11-5-6-12(16-8-11)13-9(2)17-19-10(13)3/h5-6,8H,4,7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJUFLYFWIITPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=C(C=C1)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.